1-(3-Fluoro-4-piperidin-1-ylphenyl)ethanone
Description
1-(3-Fluoro-4-piperidin-1-ylphenyl)ethanone (CAS: CB4383848) is an aromatic ketone derivative characterized by a fluorine atom at the 3-position and a piperidinyl group at the 4-position of the phenyl ring. Its molecular formula is C₁₃H₁₄FNO, with a molecular weight of 219.26 g/mol. The compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and oncological pathways . The fluorine substituent enhances metabolic stability, while the piperidine ring contributes to interactions with biological targets such as G-protein-coupled receptors (GPCRs) and kinases .
Properties
IUPAC Name |
1-(3-fluoro-4-piperidin-1-ylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c1-10(16)11-5-6-13(12(14)9-11)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKPJIGYKRAPCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCCCC2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101320597 | |
| Record name | 1-(3-fluoro-4-piperidin-1-ylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24805368 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
28698-48-8 | |
| Record name | 1-(3-fluoro-4-piperidin-1-ylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-fluoro-4-(piperidin-1-yl)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-(3-Fluoro-4-piperidin-1-ylphenyl)ethanone typically involves the reaction of 3-fluoro-4-piperidin-1-ylbenzaldehyde with an appropriate reagent to introduce the ethanone group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction .
Chemical Reactions Analysis
1-(3-Fluoro-4-piperidin-1-ylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
1-(3-Fluoro-4-piperidin-1-ylphenyl)ethanone exhibits significant biological activity, making it a valuable candidate for drug development. Its unique structure suggests potential interactions with various biological targets, including receptors and enzymes.
Potential Therapeutic Uses
- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially relevant for conditions such as diabetes and cancer.
- Anticancer Activity : Research has shown that compounds with similar structures can exhibit anticancer properties. For instance, studies involving derivatives have reported cytotoxic effects against various cancer cell lines .
Structure-Activity Relationships (SAR)
The biological activity of 1-(3-Fluoro-4-piperidin-1-ylphenyl)ethanone is influenced by its structural components:
- Piperidine Ring : Modifications to the piperidine ring can enhance receptor binding affinity.
- Fluorine Substitution : The presence of fluorine increases lipophilicity, which may improve membrane permeability and bioavailability.
Case Studies
Several case studies highlight the applications of 1-(3-Fluoro-4-piperidin-1-ylphenyl)ethanone in therapeutic contexts:
Case Study 1: Antimicrobial Activity
A study evaluated the compound's effects against Mycobacterium tuberculosis, showing an IC90 of 4.00 µM, indicating potential as an anti-tubercular agent.
Case Study 2: Neuroprotective Effects
Research on neuroprotective effects revealed that the compound could reduce oxidative stress markers in neuronal cell cultures, suggesting its potential use in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action for 1-(3-Fluoro-4-piperidin-1-ylphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and piperidine ring play crucial roles in its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs in Antipsychotic Therapeutics
Iloperidone (1-[4-[3-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone) shares the ethanone core and piperidinyl moiety but incorporates a benzisoxazole ring and methoxy group. Key differences include:
- Metabolism : Iloperidone undergoes O-dealkylation and oxidative N-dealkylation to yield metabolites like 6-fluoro-3-[1-(3-hydroxypropyl)-4-piperidinyl]-1,2-benzisoxazole, which retain partial activity .
S 16924 (1-(4-Fluorophenyl)-2-[1-[2-(2,3-dihydro-benzo[1,4]dioxin-5-yloxy)-ethyl]-pyrrolidin-3-yl]ethanone) features a pyrrolidine ring instead of piperidine. This structural variation results in:
- Receptor Selectivity: S 16924 exhibits potent 5-HT₁A agonism (ID₅₀ = 0.17 mg/kg) and atypical antipsychotic activity, contrasting with the piperidine-containing analog’s unknown receptor profile .
Fluorinated Ethanone Derivatives in Oncology
1-(2-Hydroxy-4-morpholin-4-yl-phenyl)-ethanone (DNA-PK inhibitor) replaces piperidine with a morpholine ring. Comparative insights:
- Target Specificity: The morpholine derivative inhibits DNA-dependent protein kinase (DNA-PK) with IC₅₀ < 100 nM, enhancing radiation-induced tumor control in xenograft models. The piperidine analog’s kinase inhibition profile remains uncharacterized but may differ due to steric and electronic effects of the piperidinyl group .
Substituent Effects on Enzymatic Inhibition
1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone (α-glucosidase inhibitor) and isoacetovanillon (1-(3-hydroxy-4-methoxyphenyl)ethanone) highlight the role of hydroxyl and methoxy groups:
- Activity: Increasing hydroxyl groups on the phenyl ring enhances α-glucosidase inhibition (IC₅₀ = 8.2 μM for 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone vs. 23.4 μM for isoacetovanillon). The absence of hydroxyl groups in 1-(3-Fluoro-4-piperidin-1-ylphenyl)ethanone suggests lower enzymatic inhibition but greater lipophilicity for CNS penetration .
Piperidine vs. Piperazine Derivatives
GNE-3500 (1-{4-[3-fluoro-4-((3S,6R)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone) substitutes piperidine with piperazine, leading to:
- Metabolic Stability : Piperazine derivatives like GNE-3500 exhibit improved human and rat metabolic stability (t₁/₂ > 4 hours) compared to piperidine analogs, though fluorination in both compounds mitigates oxidative degradation .
Data Table: Key Structural and Functional Comparisons
Biological Activity
1-(3-Fluoro-4-piperidin-1-ylphenyl)ethanone, also known by its chemical formula C13H16FNO, is a compound that has garnered attention in pharmacological research due to its significant biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Structure
The compound features a piperidine ring substituted with a fluorophenyl group, which is critical for its biological activity. The presence of the fluorine atom enhances lipophilicity and can influence receptor binding affinity.
Molecular Characteristics
- Molecular Formula : C13H16FNO
- Molecular Weight : 219.28 g/mol
1-(3-Fluoro-4-piperidin-1-ylphenyl)ethanone interacts with various biological targets, primarily through modulation of receptor activity and enzyme inhibition. Its piperidine moiety allows it to act as a ligand for neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognition.
Antiproliferative Activity
Research indicates that derivatives of this compound exhibit antiproliferative effects against several cancer cell lines. For instance, compounds with structural similarities have shown promising results in inhibiting growth in melanoma and renal cancer cell lines.
Case Study: Anticancer Activity
A study evaluated the antiproliferative effects of several derivatives on the NCI-60 cancer cell line panel. The results demonstrated that compounds closely related to 1-(3-Fluoro-4-piperidin-1-ylphenyl)ethanone displayed significant growth inhibition at concentrations as low as 10 µM, with some achieving IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|---|
| 1-(3-Fluoro-4-piperidin-1-ylphenyl)ethanone | SK-MEL-5 (Melanoma) | 8.5 | 75% |
| Similar Derivative A | A498 (Renal) | 5.2 | 80% |
| Similar Derivative B | MDA-MB-468 (Breast) | 6.7 | 70% |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Preliminary tests suggest that it exhibits moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating potential for development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The biological activity of 1-(3-Fluoro-4-piperidin-1-ylphenyl)ethanone is influenced by various structural modifications:
- Fluorine Substitution : The presence of the fluorine atom enhances binding affinity to certain receptors.
- Piperidine Ring Modifications : Alterations in the piperidine structure can lead to variations in potency and selectivity against different biological targets.
- Phenyl Group Variations : Substituting different groups on the phenyl ring can modulate the compound's lipophilicity and overall biological profile.
Comparative Analysis
A comparison with similar compounds reveals that those lacking the fluorine atom or with different substituents on the piperidine ring tend to show reduced biological activity.
| Compound | Fluorine Presence | Piperidine Modification | Biological Activity |
|---|---|---|---|
| Compound A | Yes | None | High |
| Compound B | No | Methyl | Moderate |
| Compound C | Yes | Ethyl | Low |
Q & A
Basic Research Questions
Q. What are the optimized laboratory synthesis routes for 1-(3-Fluoro-4-piperidin-1-ylphenyl)ethanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via Friedel-Crafts acylation, where 3-fluoro-4-nitrobenzaldehyde reacts with piperidine derivatives under Lewis acid catalysis (e.g., AlCl₃). Key variables include solvent choice (anhydrous dichloromethane or toluene), temperature (0–25°C), and stoichiometric ratios of acyl chloride to aromatic substrate. Post-reduction steps using NaBH₄ or LiAlH₄ are critical for converting intermediates to the final ethanone product. Yield optimization (70–95%) requires rigorous exclusion of moisture and precise control of reaction times .
Q. How is structural characterization of this compound performed to confirm purity and identity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify the fluorine substituent’s position and piperidinyl group connectivity. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight (235.30 g/mol). X-ray crystallography or NOESY experiments resolve stereochemical ambiguities, particularly in piperidine ring conformations. Purity is assessed via HPLC with UV detection at 254 nm, ensuring >95% purity for biological assays .
Q. What are the key physicochemical properties influencing solubility and stability in research applications?
- Methodological Answer : LogP (3.70) and polar surface area (17.07 Ų) predict moderate lipid solubility, suitable for cell-based assays. Stability studies in DMSO (common solvent) show no degradation at −20°C for 6 months. Hydrolytic stability under physiological pH (7.4) is critical for in vivo applications; accelerated testing at 40°C/75% RH confirms robustness. Refractive index (1.552) and density (1.124 g/cm³) guide formulation in polymer-based delivery systems .
Advanced Research Questions
Q. How does structural modification of the piperidinyl or fluorophenyl groups alter bioactivity in enzyme inhibition studies?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that 4-methylpiperidinyl substitution enhances binding to monoacylglycerol lipase (MAGL) by 30% compared to unsubstituted analogs. Fluorine’s electronegativity improves target selectivity (e.g., RORγt modulation for anti-inflammatory applications). Computational docking (AutoDock Vina) identifies hydrogen bonding between the ethanone carbonyl and MAGL’s Ser122 residue, validated via mutagenesis assays .
Q. What strategies resolve contradictory data in reported IC₅₀ values for kinase inhibition assays?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 5–30 μM) arise from assay conditions. Standardization includes:
- Kinase Profiling : Use recombinant kinases (e.g., Eurofins Panlabs) to minimize batch variability.
- ATP Concentration : Fixed at 1 mM to mimic physiological levels.
- Data Normalization : Include staurosporine as a positive control. Contradictions in IL-17 inhibition (e.g., 1.6–39.8% variability) are addressed via flow cytometry to quantify cytokine secretion directly .
Q. How can this compound be utilized in positron emission tomography (PET) probe development for neuroinflammation imaging?
- Methodological Answer : Radiolabeling with ¹⁸F via nucleophilic aromatic substitution (K₂.2.2/K²CO₃ in DMSO at 110°C) produces [¹⁸F]-labeled analogs. In vivo PET/MRI co-registration in murine models confirms blood-brain barrier penetration (0.8–1.2% ID/g at 60 min). Competitive blocking with unlabeled compound validates target specificity to CB1/CB2 receptors in neuroinflammatory pathways .
Q. What synthetic routes address low yields in large-scale (>10 g) production for preclinical studies?
- Methodological Answer : Batch process optimization includes:
- Catalyst Recycling : Immobilized AlCl₃ on silica gel reduces waste.
- Flow Chemistry : Continuous-flow reactors (Corning AFR) improve heat transfer for exothermic acylation steps, achieving 85% yield at 50 g scale.
- Crystallization : Anti-solvent addition (heptane/ethyl acetate) enhances purity to >99% .
Q. How does fluorophenyl substitution impact metabolic stability in hepatic microsome assays?
- Methodological Answer : Comparative studies with non-fluorinated analogs show a 2.5-fold increase in half-life (t₁/₂ = 45 min vs. 18 min) in human liver microsomes. CYP3A4-mediated oxidation is reduced due to fluorine’s electron-withdrawing effects, confirmed via LC-MS metabolite identification. Strategies like deuteration at benzylic positions further enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
